molecular formula C18H21NO3S B270597 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide

3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide

Cat. No. B270597
M. Wt: 331.4 g/mol
InChI Key: UUZOLGWDZDCSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of compounds known as protein kinase inhibitors and has shown promising results in the treatment of various types of cancers.

Mechanism of Action

3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide works by inhibiting the activity of certain protein kinases, including Bruton's tyrosine kinase (BTK), which is a key player in the development and progression of various types of cancers. By inhibiting BTK, 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide prevents the activation of downstream signaling pathways that promote cancer cell growth and survival. 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been found to selectively target cancer cells, while leaving healthy cells relatively unharmed. 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide has also been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide has also been shown to have a favorable safety profile, with relatively few side effects reported in clinical trials. However, one of the limitations of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide is its relatively short half-life, which may limit its effectiveness in some cases.

Future Directions

There are several potential future directions for the research and development of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide. One area of interest is the use of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of new and more potent protein kinase inhibitors, which may have even greater efficacy against cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide and its potential for use in other disease states beyond cancer.
In conclusion, 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide is a promising compound with significant potential for the treatment of various types of cancers. Its selectivity for cancer cells, favorable safety profile, and ability to inhibit key signaling pathways make it a promising candidate for further research and development. With continued research, 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide may one day become an important tool in the fight against cancer.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide involves a multistep process that begins with the preparation of the starting material. The starting material, 3,4-dimethoxybenzaldehyde, is then subjected to a series of reactions, including a Grignard reaction, to obtain the final product. The synthesis of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide has been optimized to improve yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the activity of certain protein kinases, which are enzymes that play a critical role in the growth and proliferation of cancer cells. 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide has been found to be effective against various types of cancers, including lymphoma, leukemia, and solid tumors.

properties

Product Name

3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide

Molecular Formula

C18H21NO3S

Molecular Weight

331.4 g/mol

IUPAC Name

3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)benzamide

InChI

InChI=1S/C18H21NO3S/c1-21-15-8-7-12(9-16(15)22-2)18(20)19-10-13-11-23-17-6-4-3-5-14(13)17/h7-9,11H,3-6,10H2,1-2H3,(H,19,20)

InChI Key

UUZOLGWDZDCSLS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CSC3=C2CCCC3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CSC3=C2CCCC3)OC

Origin of Product

United States

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